1,1-Dicyclohexylbutane
Description
1,1-Dicyclohexylbutane (CAS 54890-00-5) is a branched hydrocarbon with the molecular formula C₁₆H₃₀ and a molecular weight of 222.41 g/mol . It consists of two cyclohexyl groups attached to the first carbon of a butane backbone. This structural configuration imparts unique physicochemical properties, such as low polarity and high hydrophobicity, typical of alicyclic hydrocarbons.
Properties
CAS No. |
54890-00-5 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
1-cyclohexylbutylcyclohexane |
InChI |
InChI=1S/C16H30/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h14-16H,2-13H2,1H3 |
InChI Key |
HYUXMTCTXARFET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylbutane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl chloride in the presence of a strong acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of 1,1-Dicyclohexylbutane often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dicyclohexylbutane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexylbutane compounds.
Scientific Research Applications
1,1-Dicyclohexylbutane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and conformational analysis.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Investigations into its potential therapeutic applications are being conducted.
Industry: It is used as a solvent and intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 1,1-Dicyclohexylbutane involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Isomers
Structural isomers of 1,1-dicyclohexylbutane differ in the position of cyclohexyl groups on the butane chain. Key isomers include:
1,2-Dicyclohexylbutane (CAS 54890-01-6)
- Structure : Cyclohexyl groups on carbons 1 and 2 of butane.
- Properties: Shares the molecular formula C₁₆H₃₀ and molecular weight 222.41 g/mol with 1,1-dicyclohexylbutane. Notably, its water solubility (log₁₀ws = -5.58) matches that of 1,1-dicyclohexylbutane, suggesting similar hydrophobic behavior . Boiling point data are unavailable.
1,3-Dicyclohexylbutane (CAS 41851-35-8)
2,2-Dicyclohexylbutane (CAS 54890-02-7)
- Structure : Branched isomer with cyclohexyl groups on carbon 2.
Table 1: Comparative Data for Dicyclohexylbutane Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (K) | log₁₀ws* |
|---|---|---|---|---|---|
| 1,1-Dicyclohexylbutane | 54890-00-5 | C₁₆H₃₀ | 222.41 | Not reported | -5.58 |
| 1,2-Dicyclohexylbutane | 54890-01-6 | C₁₆H₃₀ | 222.41 | Not reported | -5.58 |
| 1,3-Dicyclohexylbutane | 41851-35-8 | C₁₆H₃₀ | 222.41 | 576.34 | N/A |
| 2,2-Dicyclohexylbutane | 54890-02-7 | C₁₆H₃₀ | 222.41 | Not reported | -5.58 |
Comparison with Derivatives and Analogous Hydrocarbons
Ethyl Dicyclohexylbutane (CAS 1107645-95-3)
- Structure : Features ethyl and butyl substituents on a bicyclohexyl backbone (C₁₈H₃₄).
- Experimental data, however, are lacking .
Research Findings and Implications
- Structural Effects :
- Hydrophobicity : Uniform log₁₀ws values (-5.58) across isomers suggest similar water solubility, likely due to comparable hydrocarbon content .
- Derivatives : Ethyl dicyclohexylbutane’s larger size implies applications in lubricants or polymer additives, though further studies are needed .
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